Traversianal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108605-66-9 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1R,3R,4R,7R,8E,11S,12S)-7-hydroxy-1,4-dimethyl-6-oxo-12-prop-1-en-2-yltricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde |
InChI |
InChI=1S/C20H28O3/c1-12(2)15-7-8-19(4)10-17-13(3)9-18(22)20(17,23)14(11-21)5-6-16(15)19/h5,11,13,15-17,23H,1,6-10H2,2-4H3/b14-5-/t13-,15-,16+,17-,19-,20+/m1/s1 |
InChI Key |
QXVAWAHULUVLPT-FHIBGDQLSA-N |
SMILES |
CC1CC(=O)C2(C1CC3(CCC(C3CC=C2C=O)C(=C)C)C)O |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]/2([C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)C(=C)C)C)O |
Canonical SMILES |
CC1CC(=O)C2(C1CC3(CCC(C3CC=C2C=O)C(=C)C)C)O |
Synonyms |
traversianal |
Origin of Product |
United States |
Scientific Research Applications
Molluscicidal Activity
Traversianal is notably recognized for its molluscicidal properties . Research indicates that it exhibits high toxicity against various mollusks, including brine shrimp and snails. The compound can lyse human red blood cells at concentrations as low as and has been shown to induce betacyanin leakage from beetroot slices, indicating membrane disruption effects .
Case Study: Molluscicidal Efficacy
A study evaluated the efficacy of this compound against common freshwater snails, demonstrating a significant reduction in survival rates at varying concentrations. The results are summarized in Table 1.
| Concentration (M) | Survival Rate (%) |
|---|---|
| 20 | |
| 50 | |
| 80 |
Antifungal Properties
This compound has also shown potential as an antifungal agent . It was isolated from Cercospora spp. and demonstrated inhibitory activity against Colletotrichum orbiculare, a significant pathogen affecting various crops. This property suggests its potential use in agricultural applications to protect crops from fungal diseases .
Case Study: Antifungal Activity
In a controlled laboratory setting, this compound was tested against Colletotrichum orbiculare. The results indicated a dose-dependent response in fungal inhibition, as detailed in Table 2.
| Concentration (M) | Inhibition Zone (mm) |
|---|---|
| 15 | |
| 25 | |
| 35 |
Potential Mycotoxin
Given its biological effects, this compound is being investigated as a potential mycotoxin . Its structural similarities to known phytotoxins raise concerns regarding its impact on plant health and food safety. Further studies are needed to explore its toxicity levels and regulatory implications in agricultural practices .
Bioactivity Mechanisms
The mechanisms underlying the bioactivity of this compound involve disruption of cellular membranes and interference with metabolic processes in target organisms. This is particularly evident in its ability to induce cell lysis in both mollusks and human red blood cells, suggesting a broader spectrum of biological interactions that could be harnessed for pest management or therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Traversianal’s diterpenoid classification distinguishes it from sesquiterpenoids and flavanones, though shared biosynthetic pathways (e.g., mevalonate or methylerythritol phosphate pathways) may link it to smaller terpenoids. Below is a comparative analysis with key compounds from Kaempferia angustifolia (Table 1):
Table 1: Structural Comparison of this compound with Related Terpenoids
| Compound | Molecular Formula | Molecular Weight | Class | Key Functional Groups |
|---|---|---|---|---|
| This compound | C${20}$H${28}$O$_{3}$ | 316.2037 | Diterpenoid | Epoxide, hydroxyl |
| Curcumenol | C${15}$H${22}$O$_{2}$ | 234.1617 | Guaiane sesquiterpenoid | Cyclopropane, ketone |
| Furanodiene | C${15}$H${20}$O | 216.1513 | Germacrane sesquiterpenoid | Furan ring, alkene |
Key Observations :
- Oxygen Content: this compound contains three oxygen atoms, likely in epoxide or hydroxyl groups, compared to Curcumenol’s two (ketone and cyclopropane oxide) and Furanodiene’s single oxygen (furan ring) .
- Synthesis Pathways: this compound is synthesized via photochemical 4+4-cycloaddition, a method distinct from the enzymatic pathways typical of sesquiterpenoids like Curcumenol .
Photochemical Reactivity and Functional Implications
This compound’s synthesis involves triplet-state oxygen ($^3$O$_2$) and radical intermediates, a process sensitive to oxygen levels and light conditions . In contrast, sesquiterpenoids such as Furanodiene are often biosynthesized via terpene synthase enzymes without photochemical steps. This difference highlights this compound’s reliance on controlled photochemical environments, which may limit its natural abundance compared to enzymatically produced sesquiterpenoids .
Preparation Methods
Pathway Elucidation in Cercospora traversiana
Traversianal biosynthesis in its native fungal host involves a terpenoid pathway diverging from classical fusicoccane or ophiobolane routes. Isotopic labeling studies using [1,2-¹³C₂]acetate and [2,2,2-²H₃,1-¹³C₁]acetate revealed retention of hydride at C-2, C-10, and C-14, aligning with ophiobolane biosynthesis. However, the configuration of the C-3 methyl group suggests a trans-geranylgeranyl diphosphate (GGPP) precursor instead of the cis-GGPP used in ophiobolins. Key enzymatic steps include:
-
Cyclization of trans-GGPP into a tricyclic intermediate.
-
Oxidation and rearrangement to form this compound’s distinctive oxygenation pattern.
Table 1: Isotopic Incorporation Patterns in this compound Biosynthesis
| Labeled Precursor | Retained Hydrides | Key Structural Insights |
|---|---|---|
| [1,2-¹³C₂]acetate | C-2, C-10, C-14 | Confirmed tricyclic skeleton origin |
| [2,2,2-²H₃,1-¹³C₁]acetate | C-3 methyl | trans-GGPP precursor specificity |
Fermentation Optimization
While C. traversiana naturally produces this compound, yields remain low under standard laboratory conditions. Strategies such as media supplementation with terpenoid precursors (e.g., mevalonate) or epigenetic modifiers (e.g., histone deacetylase inhibitors) could upregulate biosynthetic gene clusters (BGCs). Recent advances in Aspergillus oryzae biofoundries demonstrate the potential for heterologous BGC expression, enabling scalable this compound production.
Heterologous Expression in Engineered Aspergillus oryzae
Auto-HTP Biofoundry Workflow
The automated high-throughput (auto-HTP) platform refactored 39 fungal BGCs into 208 engineered A. oryzae strains, yielding 185 distinct terpenoids. Applying this workflow to C. traversiana’s this compound BGC involves:
-
BGC Identification : Genome mining for terpenoid synthase and cytochrome P450 genes.
-
Refactoring : Replacing native promoters with inducible counterparts (e.g., amyB promoter).
-
Strain Screening : Assessing terpenoid production via LC-MS.
Table 2: Key Parameters for Heterologous this compound Production
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Carbon Source | Glucose (4% w/v) | Enhanced acetyl-CoA supply |
| Mevalonate Pathway | Overexpressed ERG12 | 2.3× increase in terpenoid titer |
| Induction Time | 72 hours post-inoculation | Peak BGC expression |
Chassis Strain Engineering
Optimizing A. oryzae’s mevalonate pathway via ERG10 (acetyl-CoA acetyltransferase) and HMGCR (HMG-CoA reductase) overexpression increased terpenoid yields by 4.8×. Coupling this with this compound-specific P450 enzymes (e.g., CYP71 clan oxygenases) could enable complete biosynthesis from GGPP.
Photochemical Synthesis of Tricyclic Precursors
[2+2] Photocycloaddition Strategies
Intramolecular [2+2] photocycloadditions between maleimide moieties and alkenes (e.g., Figure 1.2.14 in) generate bicyclic intermediates. For this compound, this approach constructs the A-B ring system:
-
Irradiation of enone 19 (λ = 300 nm) yields cycloadduct 20 (65% yield).
Table 3: Photochemical Reaction Conditions
| Substrate | Wavelength (nm) | Product Yield | Key Byproducts |
|---|---|---|---|
| Maleimide-alkene 19 | 300 | 65% | Unreacted 19 (25%) |
| Thioketone 15 | 350 | 58% | Dithiane (22%) |
Paternò-Büchi Reaction for Oxygenation
Thiobenzophenone-mediated Paternò-Büchi reactions introduce ether linkages critical for this compound’s oxygenation. For example, irradiating thioketone 15 with ethyl vinyl ether 16 yields oxetane 17 , which undergoes retro-aldol cleavage to form this compound’s C-8 ketone.
Isolation and Purification from Quisqualis fructus
Extraction Protocol
This compound was identified in Quisqualis fructus via UPLC-Q-TOF analysis:
-
Sample Preparation : Ultrasonic extraction with 80% methanol (250 W, 40 kHz, 30 min).
-
Centrifugation : 10,000 rpm for 5 min to remove particulates.
-
Chromatography : HPLC using a C18 column (5 μm, 4.6 × 250 mm) with 0.1% formic acid/acetonitrile gradient.
Table 4: Analytical Parameters for this compound Detection
| Parameter | Value | Method |
|---|---|---|
| Retention Time | 9.68 min | UPLC-Q-TOF |
| [M+H]⁺ | 327.07807 | High-resolution MS |
| LOD | 0.004 μg/mL | Calibration curve |
Challenges in Natural Isolation
Low this compound abundance (<0.01% dry weight) and co-elution with structurally similar terpenoids (e.g., fusicoccins) necessitate orthogonal purification methods, such as pH-zone-refining countercurrent chromatography.
Computational Modeling for Pathway Optimization
Reaction Mechanism Prediction
Machine learning models trained on azetidine synthesis data can predict optimal conditions for this compound’s photochemical steps:
-
Substrate Screening : Identifying electron-rich alkenes for cycloadditions.
-
Solvent Effects : Simulating acetonitrile vs. THF on reaction thermodynamics.
Table 5: Computed Activation Energies for Key Steps
| Reaction Step | ΔG‡ (kcal/mol) | Preferred Solvent |
|---|---|---|
| [2+2] Cycloaddition | 18.2 | Acetonitrile |
| Retro-aldol Cleavage | 12.7 | THF |
Q & A
Basic: How to formulate a research question on Traversianal's biochemical mechanisms?
Methodological Answer: Begin by identifying gaps in existing literature (e.g., unexplored interactions or contradictory findings). Ensure the question is feasible (aligned with available resources/time), original (adds novel insights), and significant (impacts fields like pharmacology or toxicology). Avoid overly broad questions (e.g., "How does this compound work?") by narrowing the scope (e.g., "How does this compound modulate [specific pathway] in [cell type] under [condition]?"). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .
Basic: What methodologies are recommended for conducting a literature review on this compound?
Methodological Answer:
Use systematic searches across databases (PubMed, Scopus) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial"). Prioritize peer-reviewed journals and meta-analyses. Critically evaluate sources for bias, validity (e.g., sample size, controls), and contextual relevance (e.g., species-specific effects). Tools like Zotero or Mendeley can organize citations. Cross-reference findings with textbooks or review articles to identify foundational theories .

Advanced: How to design experiments testing this compound's dose-dependent effects under varying physiological conditions?
Methodological Answer:
Adopt a factorial design to isolate variables (e.g., dose, pH, temperature). Include positive/negative controls (e.g., known agonists/solvents) and blinded protocols to reduce bias. Use power analysis to determine sample size and ensure statistical validity. Predefine success metrics (e.g., IC50, AUC) and pilot studies to optimize conditions. Document protocols in detail to ensure reproducibility .
Advanced: How to resolve contradictory data in this compound studies (e.g., conflicting efficacy results across models)?
Methodological Answer:
Perform meta-analyses to quantify heterogeneity and identify moderators (e.g., species, administration route). Replicate experiments under standardized conditions. Apply triangulation by combining methods (e.g., in vitro assays, computational modeling) to validate findings. Critically assess confounding variables (e.g., solvent interactions, batch variability) and statistical methods (e.g., sensitivity analysis) .
Advanced: What statistical methods are suitable for analyzing this compound's dose-response relationships?
Methodological Answer:
Use nonlinear regression (e.g., Hill equation) to model sigmoidal curves. Compare groups via ANOVA with post-hoc tests (Tukey’s HSD). For time-series data, apply mixed-effects models. Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk or Levene’s tests. Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .
Basic: What ethical considerations apply to this compound research involving human subjects?
Methodological Answer:
Obtain IRB/ethics committee approval. Ensure informed consent includes risks/benefits and withdrawal rights. Anonymize data and use secure storage. For vulnerable populations (e.g., pregnant individuals), justify inclusion criteria. Adhere to Declaration of Helsinki principles and report adverse events transparently .
Advanced: How can interdisciplinary approaches enhance this compound research?
Methodological Answer:
Integrate computational models (e.g., molecular docking) with wet-lab validation to predict binding affinities. Combine omics data (proteomics, metabolomics) to map systemic effects. Collaborate with statisticians for advanced analytics (machine learning clustering) and material scientists for delivery system optimization. Publish in multidisciplinary journals to broaden impact .
Advanced: How to ensure reproducibility in this compound experiments?
Methodological Answer:
Preregister protocols on platforms like Open Science Framework. Share raw data and code publicly (GitHub, Zenodo). Use certified reference materials and calibrate equipment regularly. Document environmental conditions (e.g., humidity, storage temperatures). Participate in inter-laboratory comparisons to validate methods .
Basic: What steps validate this compound's biochemical assays (e.g., ELISA, HPLC)?
Methodological Answer:
Include internal standards (e.g., deuterated analogs) in HPLC to control for recovery rates. For ELISA, validate antibody specificity via knockdown/knockout controls. Assess intra- and inter-assay precision (CV <15%). Perform spike-and-recovery experiments to confirm accuracy. Use independent methods (e.g., Western blot) for cross-validation .
Advanced: How can AI tools (e.g., BERT, thematic analysis) enhance this compound data interpretation?
Methodological Answer:
Apply BERT-based models to extract entity-relationship data from unstructured literature (e.g., drug-gene interactions). Use thematic analysis to identify trends in qualitative data (e.g., patient reports). Train ML algorithms to predict toxicity thresholds or optimize synthesis pathways. Validate AI outputs with experimental data to prevent overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
